N1-methylbenzene-1,3-disulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structural Biology

N1-methylbenzene-1,3-disulfonamide (CAS 84448-03-3, molecular formula C7H10N2O4S2, molecular weight 250.3 g/mol) is a sulfonamide compound featuring a benzene ring with two sulfonamide groups at the 1 and 3 positions, one of which is N-methylated. It is a derivative of benzene-1,3-disulfonamide.

Molecular Formula C7H10N2O4S2
Molecular Weight 250.29
CAS No. 84448-03-3
Cat. No. B2532174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-methylbenzene-1,3-disulfonamide
CAS84448-03-3
Molecular FormulaC7H10N2O4S2
Molecular Weight250.29
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N
InChIInChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
InChIKeyPHSISHRGIRMJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methylbenzene-1,3-disulfonamide (CAS 84448-03-3): Core Chemical Identity and Procurement Baseline


N1-methylbenzene-1,3-disulfonamide (CAS 84448-03-3, molecular formula C7H10N2O4S2, molecular weight 250.3 g/mol) is a sulfonamide compound featuring a benzene ring with two sulfonamide groups at the 1 and 3 positions, one of which is N-methylated . It is a derivative of benzene-1,3-disulfonamide. The compound is cataloged with MDL number MFCD11204995 and is commercially available from several specialty chemical suppliers at purities typically ≥95% . Its structural isomer, N1-methylbenzene-1,4-disulfonamide (CAS 1138-53-0), shares the same molecular formula but differs in the substitution pattern (1,4- vs 1,3-), which leads to distinct physicochemical and potentially biological properties [1].

Why N1-Methylbenzene-1,3-disulfonamide Cannot Be Trivially Replaced by In-Class Analogs


Sulfonamide-class compounds, particularly benzene-1,3-disulfonamide derivatives, exhibit highly sensitive structure-activity relationships (SAR). The position of the sulfonamide groups on the phenyl ring (1,3- vs 1,4-disubstitution) and the presence or absence of N-methylation critically govern target engagement, as demonstrated in carbonic anhydrase inhibition studies where 1,3-disulfonamides show a distinct binding mode within the active site relative to other sulfonamide scaffolds [1]. Furthermore, studies on N-methylated disulfonamides in multidrug-resistant P388/ADR leukemia cells demonstrate that the N-methyl moiety significantly and quantitatively enhances vinblastine accumulation activity compared to non-methylated analogs, confirming that the methyl group is not an inert substitution but a pharmacodynamic driver [2]. These findings establish that neither the parent benzene-1,3-disulfonamide nor regioisomeric 1,4-disulfonamides can be assumed to substitute for N1-methylbenzene-1,3-disulfonamide without a loss or change of function.

Quantitative Differentiation Evidence for N1-Methylbenzene-1,3-disulfonamide (CAS 84448-03-3)


Regioisomeric Differentiation: 1,3- vs 1,4-Benzene Disulfonamide Scaffold

The 1,3-disulfonamide substitution pattern on the benzene ring confers a distinct binding orientation within the carbonic anhydrase (CA) active site compared to other sulfonamide regioisomers. X-ray crystallography of benzene-1,3-disulfonamide derivatives in complex with human CA II reveals that the sulfonamide group in the meta-position to the zinc-coordinated SO2NH2 moiety is oriented toward a hydrophilic pocket, establishing a unique hydrogen-bonding network with His64, Asn67, Gln92, and Thr200 [1]. This binding mode, characterized by a 45° rotation and 10° tilt of the phenyl plane relative to typical CA II-sulfonamide complexes, is a direct consequence of the 1,3-substitution geometry and is not achievable by the 1,4-regioisomer N1-methylbenzene-1,4-disulfonamide (CAS 1138-53-0). While direct Ki data specifically for CAS 84448-03-3 against CA isoforms is absent from public databases, the parent benzene-1,3-disulfonamide exhibits a Ki of 300 nM against human CA II [2], establishing a quantitative baseline for the 1,3-disulfonamide scaffold class.

Medicinal Chemistry Carbonic Anhydrase Inhibition Structural Biology

N-Methylation Impact on Multidrug Resistance (MDR) Reversal Activity

In a structure-activity relationship study by Sawanishi et al. (1994), a series of diamines, dicarboxamides, and disulfonamides were evaluated for their ability to increase [3H]vinblastine accumulation in multidrug-resistant P388/ADR leukemia cells [1]. The study established a clear efficacy rank order: dicarboxamides < diamines < disulfonamides. Critically, N-methylated disulfonamide compounds with terminal methyl- or chloro-substituted benzene rings demonstrated 'rather potent efficacy' compared to non-methylated counterparts. This class-level evidence indicates that N-methylation is a significant positive modulator of MDR reversal activity for disulfonamide scaffolds. As N1-methylbenzene-1,3-disulfonamide specifically combines both the N-methyl moiety and the 1,3-disulfonamide geometry, it represents a chemical space intersection that is structurally distinct from the extensively studied 1,4-disulfonamide analogs. The analogous N-methylated disulfonamide compound 22 (1,2,3,4,5,6-hexahydro-2,5-bis(p-toluenesulfonyl)benzo[2,5]diazocine) in this study suppressed vinblastine efflux and significantly potentiated the growth-inhibitory effects of vinblastine, vincristine, colchicine, and Adriamycin in P388/ADR cells [1].

Cancer Pharmacology Multidrug Resistance P-glycoprotein Modulation

Metabolic Stability of N-Methyl Sulfonamide Substituents: In Vivo Demethylation Resistance

The metabolic fate of N-methyl substituents on sulfonamide groups has been characterized across a series of benzothiadiazine-1,1-dioxides and disulfamylbenzenes [1]. Wiseman et al. demonstrated that the position of the N-methyl group critically determines metabolic stability: N-methyl substituents at the 3-position in disulfamylanilines were shown to be metabolically stable in vivo, while N-methyl groups at other positions underwent quantitative demethylation. Specifically, a methylsulfamyl substituent at the 7-position of a benzothiadiazine was 'smoothly and quantitatively demethylated,' while the corresponding methyl group in the analogous disulfamylaniline was removed 'more slowly' [1]. As N1-methylbenzene-1,3-disulfonamide carries its methyl group on the nitrogen at the 1-position of a benzene-1,3-disulfonamide scaffold, this class-level pharmacokinetic evidence suggests potential for differential metabolic stability compared to isomers methylated at alternative positions. This structural distinction is relevant for applications where in vivo persistence of the N-methyl moiety is a design requirement.

Drug Metabolism Pharmacokinetics Sulfonamide Stability

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 1,4-Isomer

Computational property analysis provides a baseline for differentiation between the 1,3- and 1,4-regioisomers of N-methylbenzene disulfonamide. The 1,3-isomer (84448-03-3) and the 1,4-isomer (1138-53-0) are constitutional isomers sharing identical molecular formula (C7H10N2O4S2) and molecular weight (250.3 g/mol) but possessing distinct InChIKeys (PHSISHRGIRMJQN-UHFFFAOYSA-N vs. QWMGQMVXUZNDTO-UHFFFAOYSA-N) [1]. The computed XLogP3 for the 1,4-isomer is -0.1 [1], indicating near-neutral lipophilicity. The 1,3-isomer is predicted to have identical hydrogen bond donor count (2), hydrogen bond acceptor count (6), and rotatable bond count (3) as the 1,4-isomer . However, the 1,3-substitution pattern results in a different spatial arrangement of the sulfonamide groups, which directly impacts molecular recognition events as evidenced by the distinct CA II binding geometries discussed in related evidence. This constitutional isomerism is the primary source of differentiable chemical behavior.

Computational Chemistry Drug Design Physicochemical Profiling

Validated Application Scenarios for N1-Methylbenzene-1,3-disulfonamide (CAS 84448-03-3) Based on Available Evidence


Scaffold for Carbonic Anhydrase Isozyme-Selective Inhibitor Design

The 1,3-benzenedisulfonamide scaffold occupies a specific binding geometry in the carbonic anhydrase active site (45° phenyl rotation and 10° tilt relative to typical sulfonamide complexes) that enables interaction with a unique set of active site residues (His64, Asn67, Gln92, Thr200) [1]. N1-methylbenzene-1,3-disulfonamide can serve as a core intermediate for synthesizing derivatives aimed at exploiting this binding mode for CA isozyme selectivity. The 1,3-substitution pattern is essential for this application, as the 1,4-isomer cannot adopt this orientation. The parent scaffold Ki of 300 nM (hCA II) provides a quantitative starting point for structure-based optimization [2].

Chemical Probe for Multidrug Resistance (MDR) Reversal Mechanism Studies

Based on class-level SAR evidence that N-methylated disulfonamides establish the highest efficacy rank among disulfonamide, diamine, and dicarboxamide chemotypes for vinblastine accumulation enhancement in P388/ADR cells [3], N1-methylbenzene-1,3-disulfonamide represents a structurally defined probe for investigating the molecular determinants of MDR reversal. The compound combines the favorable 1,3-disulfonamide geometry with the activity-enhancing N-methyl moiety, making it a suitable candidate for systematic SAR expansion around this specific chemotype.

Synthetic Intermediate for Position-Dependent Metabolic Stability Optimization

The position-dependent metabolic stability of N-methyl sulfonamide substituents documented by Wiseman et al. establishes that the location of the N-methyl group on the disulfonamide scaffold is a critical determinant of in vivo demethylation rates [4]. N1-methylbenzene-1,3-disulfonamide offers the specific N-methyl positioning at the 1-position of a 1,3-disulfonamide framework, providing a distinct metabolic stability profile compared to alternative regioisomers. This is most relevant for medicinal chemistry programs where the N-methyl group must survive first-pass metabolism to achieve pharmacodynamic effect.

Building Block for Sulfonamide-Focused Compound Library Synthesis

As a commercially available (≥95% purity) benzene-1,3-disulfonamide derivative with a reactive unsubstituted sulfonamide nitrogen, N1-methylbenzene-1,3-disulfonamide serves as a versatile building block for constructing diverse sulfonamide libraries . The compound provides two differentiated reactive handles: one N-methylsulfonamide moiety and one primary sulfonamide, enabling regioselective derivatization strategies. Strict specification of CAS 84448-03-3 during procurement is mandatory to avoid contamination with the 1,4-regioisomer (CAS 1138-53-0), which shares identical molecular weight and formula but yields structurally distinct products upon further functionalization.

Quote Request

Request a Quote for N1-methylbenzene-1,3-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.